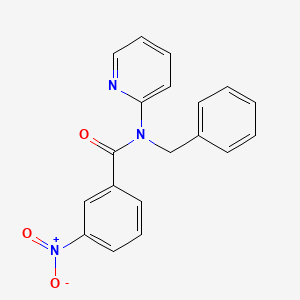

N-benzyl-3-nitro-N-(pyridin-2-yl)benzamide

Description

Properties

Molecular Formula |

C19H15N3O3 |

|---|---|

Molecular Weight |

333.3 g/mol |

IUPAC Name |

N-benzyl-3-nitro-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C19H15N3O3/c23-19(16-9-6-10-17(13-16)22(24)25)21(18-11-4-5-12-20-18)14-15-7-2-1-3-8-15/h1-13H,14H2 |

InChI Key |

NTQICUPMHHIXLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-nitro-N-(pyridin-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzoic acid with benzylamine and 2-aminopyridine under suitable conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-nitro-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-benzyl-3-amino-N-(pyridin-2-yl)benzamide.

Reduction: Formation of N-benzyl-3-amino-N-(pyridin-2-yl)benzamide.

Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

N-benzyl-3-nitro-N-(pyridin-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and pyridinyl groups may also contribute to the compound’s binding affinity to specific proteins or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on benzamide derivatives significantly influence their reactivity and applications. Key comparisons include:

Key Findings :

Comparison :

- Heterogeneous catalysts like Fe₂Ni-BDC (used for N-(pyridin-2-yl)-benzamide) offer advantages in scalability and reusability over homogeneous systems (e.g., Cu(II) in click chemistry) .

- The nitro group in the target compound may require specialized reducing agents or protective strategies during synthesis, unlike hydroxy or methyl analogs .

Inference for Target Compound :

Physical and Chemical Properties

Substituents dictate solubility, stability, and electronic properties:

Biological Activity

N-benzyl-3-nitro-N-(pyridin-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

This compound features a benzamide core with a nitro group and a pyridinyl substituent, which contribute to its unique chemical reactivity and biological activity. The synthesis typically involves:

- Benzylation : Introduction of the benzyl group using Friedel-Crafts alkylation.

- Nitration : Formation of the nitro group through electrophilic substitution.

- Amidation : Reaction with pyridine derivatives to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to generate reactive intermediates that may disrupt cellular processes. The structural characteristics of the compound enhance its binding affinity to proteins or enzymes, potentially modulating their activity for therapeutic effects.

3.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown promising results, suggesting its potential as an antimicrobial agent.

3.2 Anticancer Activity

Preliminary investigations reveal that this compound may possess cytotoxic effects on several cancer cell lines. The mechanisms underlying these effects are still being elucidated, but they likely involve interference with cell proliferation pathways and induction of apoptosis.

4. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from SAR studies include:

| Substituent | Effect on Activity |

|---|---|

| Nitro Group | Essential for bioactivity through reduction to reactive intermediates |

| Pyridinyl Group | Enhances binding affinity to biological targets |

| Benzyl Group | Contributes to hydrophobic interactions, improving efficacy |

5. Case Studies and Experimental Evidence

Several studies have been conducted to evaluate the biological efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cytotoxicity Assays : In vitro assays on cancer cell lines showed that this compound induced apoptosis at micromolar concentrations, indicating its potential as a chemotherapeutic agent.

6. Conclusion

This compound represents a promising candidate for further research in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features facilitate interactions with molecular targets, underscoring the importance of ongoing investigations into its mechanisms of action and therapeutic potential.

Q & A

Q. What are the common synthetic routes for N-benzyl-3-nitro-N-(pyridin-2-yl)benzamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling a nitro-substituted benzoyl chloride derivative with a pyridinyl-amine intermediate. For example:

Amide bond formation : React 3-nitrobenzoyl chloride with N-benzylpyridin-2-amine in the presence of a base like pyridine or triethylamine under reflux conditions (4–24 hours) .

Intermediate purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.

Characterization : Validate intermediates via -NMR (for aromatic protons and benzyl CH), -NMR (carbonyl and nitro groups), and FT-IR (amide C=O stretch at ~1650–1680 cm) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns (acetonitrile/water gradient) .

- X-ray crystallography : Resolve crystal structure for unambiguous confirmation (if crystalline) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for nitro-substituted benzamide derivatives?

Methodological Answer:

Substituent variation : Synthesize analogs with modifications at the benzyl (e.g., halogenation) or pyridinyl (e.g., methoxy groups) positions .

Biological assays : Test analogs in in vitro models (e.g., enzyme inhibition, cell viability assays) to correlate substituents with activity.

Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. What experimental strategies address discrepancies in bioactivity data for nitro-benzamide analogs?

Methodological Answer:

- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .

- Dose-response curves : Use 8–12 concentration points to calculate accurate IC values .

- Orthogonal assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. cellular assays) .

Q. How can large-scale synthesis of this compound be optimized for reproducibility?

Methodological Answer:

- Process chemistry : Adapt patent methodologies for continuous flow synthesis (e.g., telescoped reactions to minimize intermediate isolation) .

- Quality control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

- Crystallization optimization : Use anti-solvent addition (e.g., water in DMF) to enhance yield and polymorph control .

Q. What statistical methods are appropriate for analyzing contradictory data in SAR studies?

Methodological Answer:

- Multivariate ANOVA : Identify significant variables (e.g., substituent type, assay conditions) affecting bioactivity .

- Principal Component Analysis (PCA) : Reduce dimensionality to highlight structural features correlated with activity .

- Machine learning : Train models (e.g., random forests) on datasets >50 compounds to predict activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.